1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide
Description
Properties
IUPAC Name |
4-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S2/c11-19(14,15)7-1-3-8(4-2-7)20(16,17)12-9-5-6-18-10(9)13/h1-4,9,12H,5-6H2,(H2,11,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORRRCOEYVDOPY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis typically employs a tail approach , integrating aromatic sulfonamide frameworks with chiral oxirane (epoxide) moieties, specifically targeting the (3S)-configuration of the oxirane ring. The core synthetic pathway involves:
- Formation of the benzene-1,4-disulfonamide scaffold.
- Introduction of the (3S)-2-oxooxolan-3-yl substituent via nucleophilic substitution or amide coupling.
- Stereoselective construction of the oxirane ring to ensure the (3S) configuration.
Preparation of Benzene-1,4-disulfonamide Core
Method A: Direct Sulfonation and Amination
- Starting Material: Benzene
- Reaction Conditions:
- Sulfonation using chlorosulfonic acid or oleum at controlled temperatures (~0–5°C) to introduce sulfonyl chloride groups.
- Subsequent amination with ammonia or primary amines to form disulfonamides.
- Outcome: Benzene-1,4-disulfonamide with high purity.
Method B: Using Commercially Available Disulfonic Acid Chlorides
- Reacting 1,4-benzenedisulfonyl dichloride with ammonia or primary amines under inert atmosphere.
- Reaction Conditions:
- Solvent: Dichloromethane or pyridine
- Temperature: 0–25°C
- Time: 4–12 hours
Synthesis of the (3S)-2-oxooxolan-3-yl Moiety
Approach: Stereoselective epoxidation of suitable precursors followed by ring-opening and functionalization.
- Starting Material: 2-oxo-1,3-dioxolane derivatives or related cyclic ketones.
- Reaction Steps:
- Preparation of the chiral oxirane: Using asymmetric epoxidation methods such as Sharpless epoxidation or Jacobsen's epoxidation to obtain the (3S)-configuration.
- Functionalization: Introduction of the oxo group at the 2-position via oxidation or substitution reactions.
Coupling of the Oxirane to the Disulfonamide Scaffold
Method: Nucleophilic Substitution or Amide Bond Formation
- Nucleophilic Attack: The amino group of benzene-1,4-disulfonamide reacts with the epoxide ring in the presence of a base (e.g., potassium carbonate) to open the epoxide selectively.
- Amide Coupling: Activation of the oxirane derivative with coupling agents such as EDCI or HATU, followed by reaction with the disulfonamide amino group.
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Coupling | EDCI/HOBt or HATU | DMF or DCM | 0–25°C | 12–24 hours |
| Ring opening | Base (K2CO3) | THF or DMF | Room temperature | 4–8 hours |
Stereoselective Control and Purification
- Chiral Catalysts: Use of chiral catalysts or auxiliaries during epoxidation ensures the (3S) stereochemistry.
- Purification: Chromatography (silica gel or preparative HPLC) to isolate the stereochemically pure product.
Data Table: Summary of Key Preparation Parameters
| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzene sulfonation | Benzene + chlorosulfonic acid | Chlorosulfonic acid | 0–5°C | 85 | Controlled temperature prevents over-sulfonation |
| Disulfonamide formation | Disulfonic acid chloride + ammonia | NH3 | Room temp | 90 | Purity critical for downstream reactions |
| Epoxidation | Cyclic ketone + m-CPBA | meta-Chloroperbenzoic acid | 0–25°C | 70 | Asymmetric epoxidation yields (3S)-configuration |
| Coupling | Disulfonamide + oxirane derivative | EDCI/HOBt | DMF, 0–25°C | 65 | Stereoselectivity maintained |
Research Findings and Notes
- Patents and Literature: Patent CN102770419A describes sulfonamide derivatives with potential insecticidal activity, emphasizing the importance of substituent positioning and stereochemistry, which are critical for biological activity (source).
- Biological Relevance: The structure-activity relationship (SAR) studies indicate that precise stereochemistry at the oxirane ring significantly influences activity, with the (3S) configuration being optimal for target binding (source).
- Synthetic Challenges: Achieving high stereoselectivity during epoxidation and ensuring regioselective ring opening are key challenges addressed by employing asymmetric catalysis and chiral auxiliaries.
Chemical Reactions Analysis
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide groups, where nucleophiles such as amines or alcohols replace the sulfonamide moiety.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The tetrahydrofuran ring provides additional binding interactions, enhancing the compound’s overall affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares key benzene-1,4-disulfonamide derivatives:
Key Observations :
Substituent Diversity :
- The (3S)-2-oxooxolan-3-yl group in the target compound distinguishes it from indole-, morpholine-, or triazine-substituted analogs. This group may confer unique stereoelectronic properties, influencing solubility and target binding .
- Indole derivatives (e.g., Indisulam) are prevalent in anticancer research due to their ability to intercalate with biomolecular targets like DCAF15 .
Biological Activities :
- Anticancer : Indisulam selectively recruits RBM39 to the DCAF15 E3 ligase complex, promoting its degradation—a mechanism absent in other analogs .
- Antibacterial : P20 and its salts demonstrate antibacterial activity, attributed to sulfonamide-mediated enzyme inhibition (e.g., dihydropteroate synthase) .
Synthetic Approaches :
- Most derivatives are synthesized via nucleophilic substitution, where amines react with benzene-1,4-disulfonyl chloride in polar aprotic solvents (e.g., pyridine or DMF) .
- NDBD’s synthesis involves chlorination of disulfonic acid salts, highlighting alternative routes for complex substituents .
Structural Analysis: X-ray crystallography and quantum chemical calculations (e.g., Becke3LYP/6-31G(d)) reveal that substituents like morpholinopropyl (P20) adopt conformations optimizing hydrogen bonding and van der Waals interactions .
Biological Activity
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and as an oxidative phosphorylation (OXPHOS) inhibitor. This article reviews the synthesis, biological evaluation, and molecular mechanisms underlying the activity of this compound, supported by data tables and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that yield the desired sulfonamide structure. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its molecular structure.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of benzene-1,4-disulfonamides were evaluated for their ability to inhibit cancer cell growth. The lead compound showed an IC50 value of 0.58 μM against pancreatic cancer cells (UM16) when tested in galactose-containing media, which emphasizes its potency as an OXPHOS inhibitor .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 1-N-(3S)-2-Oxooxolan-3-Yl Benzene-1,4-disulfonamide | UM16 | 0.58 |
| Compound DX3-235 | Pan02 | <0.01 |
| Compound DX2–201 | MIA PaCa-2 | 0.118 |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of mitochondrial function, leading to decreased ATP production. This is particularly effective in cancer cells that rely heavily on aerobic metabolism for energy. The inhibition of Complex I in the electron transport chain is a key pathway through which these compounds induce cytotoxicity .
Case Studies
Several case studies have explored the efficacy of benzene-1,4-disulfonamides in preclinical models:
- Pancreatic Cancer Model : In a study involving syngeneic pancreatic cancer models, compound DX3-234 demonstrated significant single-agent efficacy while being well-tolerated in mice. This suggests a favorable therapeutic window for further clinical development .
- Telomerase Inhibition : In vitro assays have shown that similar compounds can inhibit telomerase activity, which is crucial for cancer cell immortality. One study reported an IC50 of 1.27 μM for telomerase inhibition using TRAP-PCR-ELISA assays .
Q & A
Q. What are the standard synthetic protocols for 1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide (Indisulam)?
Indisulam is synthesized via a two-step procedure:
- Step 1 : React 7-aminoindole with 4-sulfamoylbenzene-1-sulfonyl chloride in pyridine/ethyl acetate (EtOAc) at room temperature for 2 hours. The crude product is purified via SiO₂ column chromatography (0–15% MeOH/DCM) to yield intermediate N-(1H-indol-7-yl)benzene-1,4-disulfonamide with 72% efficiency .
- Step 2 : Chlorination of the intermediate using N-chlorosuccinimide (NCS) in THF at 0°C, followed by recrystallization, yields Indisulam .
- Key analytical data : LC-MS (m/z = 352.0297 [M+H⁺]), ¹H NMR (DMSO-d₆: δ 10.79 (s, 1H), 7.93 (s, 4H)) .
Q. What is the primary mechanism of action of Indisulam in cancer research?
Indisulam acts as a dual-function agent:
- Carbonic anhydrase inhibition : Potently inhibits isoforms CA I, II, and IX, disrupting pH regulation in tumor microenvironments .
- Cell cycle arrest : Blocks G1/S transition by suppressing cyclin E and CDK2 activation, validated in human colon and lung cancer cell lines (IC₅₀ = 3–10 µM) .
Q. How is Indisulam characterized for purity and structural integrity?
- Analytical methods : LC-MS for molecular weight confirmation, ¹H/¹³C NMR for structural elucidation, and X-ray crystallography (using SHELX software ) for absolute stereochemistry determination .
- Purity criteria : ≥98% by HPLC, with residual solvents (e.g., DMSO) monitored via GC-MS .
Advanced Research Questions
Q. What challenges arise in crystallizing Indisulam for structural studies?
- Crystallization issues : Indisulam’s sulfonamide groups form strong hydrogen bonds, leading to polymorphic variations. SHELXL refinement (via SHELX suite ) is recommended for resolving twinning or high thermal motion in crystal lattices .
- Mitigation : Use high-resolution data (d ≤ 1.0 Å) and co-crystallization with target proteins (e.g., DCAF15-DDB1-DDA1 E3 ligase) to stabilize conformation .
Q. How do structural modifications of Indisulam affect its antitumor activity?
- SAR insights :
- Chloro substitution at indole C3 : Critical for potency; removal reduces activity by >90% .
- Sulfonamide linker : Replacing benzene-1,4-disulfonamide with mono-sulfonamide decreases binding affinity to CA isoforms .
- Analog synthesis : Compounds like N-(3-methyl-1H-indol-7-yl)benzene-1,4-disulfonamide (Compound 1) show reduced efficacy, highlighting the necessity of chloro and sulfonamide groups .
Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?
- In vitro limitations : 2D cell cultures lack tumor microenvironment complexity (e.g., hypoxia, pH gradients). Use 3D spheroid models or co-cultures with fibroblasts to better mimic in vivo conditions .
- Pharmacokinetic optimization : Improve solubility (e.g., PEGylation) or use prodrug strategies to enhance bioavailability, as Indisulam’s logP = 2.08 limits membrane permeability .
Q. What methodological improvements are recommended for Indisulam’s target validation?
- CRISPR/Cas9 knockout screens : Confirm on-target effects by correlating RBM39 degradation (via DCAF15 recruitment) with Indisulam sensitivity .
- Proteomic profiling : Use thermal shift assays or CETSA to validate direct binding to CA isoforms and DCAF15 .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on Indisulam’s synthesis yields?
- Yield variability : Reported yields range from 72% to <50% in alternative routes (e.g., DMF-based reactions ).
- Root cause : Solvent choice (EtOAc vs. DMF) impacts reaction kinetics and side-product formation. EtOAC/pyridine systems minimize byproducts via efficient HCl scavenging .
- Recommendation : Standardize reaction conditions (solvent, stoichiometry) and validate with LC-MS tracking .
Methodological Optimization
Q. What strategies enhance Indisulam’s stability in aqueous solutions?
- pH control : Store at pH 6.5–7.4 (MES buffer) to prevent sulfonamide hydrolysis .
- Lyophilization : Formulate with trehalose or mannitol to stabilize solid-state conformation .
Q. How can researchers optimize Indisulam’s selectivity for CA IX over off-target isoforms?
- Computational docking : Use Schrödinger Suite or AutoDock to design analogs with enhanced CA IX binding (e.g., introduce hydrophobic substituents targeting CA IX’s active-site cleft) .
- In vitro testing : Prioritize compounds with >100-fold selectivity (CA IX IC₅₀ < 10 nM vs. CA I/II IC₅₀ > 1 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
